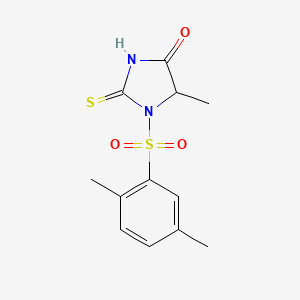

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Descripción

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-7-4-5-8(2)10(6-7)19(16,17)14-9(3)11(15)13-12(14)18/h4-6,9H,1-3H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMSQGBWKWRDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)N1S(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfonylation of Pre-Formed 5-Methyl-2-Sulfanylideneimidazolidin-4-One

This two-step approach involves synthesizing the imidazolidinone core followed by sulfonylation:

Step 1: Synthesis of 5-Methyl-2-Sulfanylideneimidazolidin-4-One

- Reactants : Methylglyoxal, thiourea, and ammonium chloride.

- Conditions : Reflux in ethanol/water (3:1) at 80°C for 6–8 hours.

- Mechanism : Acid-catalyzed cyclocondensation forms the imidazolidinone ring, with thiourea providing the sulfanylidene group.

Step 2: Introduction of 2,5-Dimethylbenzenesulfonyl Group

One-Pot Cyclization-Sulfonylation Strategy

A streamlined method combining cyclization and sulfonylation:

- Reactants :

- α-Amino ketone precursor: Prepared via Mannich reaction of methylamine, formaldehyde, and acetylacetone.

- 2,5-Dimethylbenzenesulfonyl chloride.

- Potassium thiocyanate (KSCN).

- Conditions :

- Yield : 58–63% (over two steps).

Alternative Approaches

Post-Modification of N-Substituted Imidazolidinones

Route A :

- Synthesize 1-(2,5-dimethylbenzenesulfonyl)-5-methylimidazolidin-4-one via sulfonylation of 5-methylimidazolidin-4-one.

- Introduce sulfanylidene group using Lawesson’s reagent (2 eq) in toluene at 110°C for 6 hours.

Route B :

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Base selection : Pyridine outperforms triethylamine in minimizing side reactions during sulfonylation.

- Equivalents of sulfonyl chloride : 1.1 eq optimal; excess leads to di-sulfonylated byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

Análisis De Reacciones Químicas

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of sulfanyl derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfanyl, and substituted imidazolidinone derivatives .

Aplicaciones Científicas De Investigación

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. This inhibition can lead to various biological effects, including the suppression of inflammation and the inhibition of cancer cell proliferation .

The molecular pathways involved in the compound’s mechanism of action include the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer development. By blocking these pathways, the compound exerts its therapeutic effects .

Comparación Con Compuestos Similares

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be compared with other similar compounds, such as:

1-(2,4-DIMETHYLBENZENESULFONYL)-5-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: This compound has a similar structure but with a different substitution pattern on the benzene ring.

1-(2,5-DIMETHYLBENZENESULFONYL)-5-METHYL-2-OXIMIDAZOLIDIN-4-ONE: This compound has an oxo group instead of a sulfanylidene group. It may undergo different chemical reactions and have distinct biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and sulfanylidene groups, which contribute to its distinct chemical and biological properties.

Actividad Biológica

1-(2,5-Dimethylbenzenesulfonyl)-5-methyl-2-sulfanylideneimidazolidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonyl group attached to a dimethylbenzene moiety and an imidazolidinone ring. The molecular formula is , and it is characterized by the presence of both sulfur and nitrogen atoms, which are significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, benzenesulfonamide derivatives have been shown to inhibit bacterial growth effectively. The mechanism often involves the inhibition of essential bacterial enzymes, leading to cell death. Although specific data on the compound is limited, structural analogs suggest potential efficacy against various pathogens.

Antiviral Activity

Research into related compounds has highlighted their potential as antiviral agents. For example, benzenesulfonamide derivatives have demonstrated activity against HIV-1 by targeting viral proteins crucial for replication. The compound's structural features may allow it to interact with viral enzymes, thus inhibiting their function.

Anti-inflammatory Effects

Compounds containing sulfonyl groups are frequently investigated for anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). While direct studies on this specific compound are scarce, its structural similarities to known anti-inflammatory agents suggest it could possess similar effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, blocking their activity.

- Receptor Modulation : The compound might bind to specific receptors involved in inflammation or infection pathways, altering cellular responses.

- Cell Membrane Interaction : The hydrophobic nature of the dimethylbenzene moiety may facilitate membrane penetration, enhancing bioavailability and efficacy.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of similar sulfonamide compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 8 µg/mL, indicating strong potential for therapeutic applications.

| Compound Type | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Sulfonamide Derivative | 0.5 - 8 | Staphylococcus aureus |

| Escherichia coli |

Study 2: Antiviral Activity Against HIV

In another research effort focusing on HIV inhibitors, compounds with similar structural features were tested for antiviral activity. One derivative demonstrated an EC50 value of 31 nM against HIV-1, suggesting that modifications in the sulfonamide structure can significantly enhance antiviral potency.

| Compound | EC50 (nM) | Virus Type |

|---|---|---|

| Benzenesulfonamide | 31 | HIV-1 |

| Other Derivatives | Varies | Various Viruses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-dimethylbenzenesulfonyl)-5-methyl-2-sulfanylideneimidazolidin-4-one?

- Methodological Answer : Synthesis involves multi-step protocols, including sulfonylation of imidazolidinone precursors with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in ethanol). Refluxing for extended periods (e.g., 10–12 hours) ensures complete reaction, followed by purification via recrystallization or column chromatography . Key intermediates should be characterized using NMR and IR spectroscopy to confirm structural integrity.

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., sulfonyl and sulfanylidene groups), IR spectroscopy to identify S=O and C=S stretches (~1350 cm⁻¹ and ~1100 cm⁻¹, respectively), and mass spectrometry (ESI-MS or HRMS) for molecular weight validation. Cross-referencing with computational models (e.g., DFT) can resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–6 weeks. Monitor degradation via HPLC and TLC, comparing retention times with fresh samples. Stability-indicating assays (e.g., UV absorbance changes) can quantify decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and standardized protocols. Cross-validate with molecular docking studies to predict binding affinities to targets like enzymes or receptors . For example, compare interactions with analogous sulfonamide derivatives .

Q. How can computational chemistry enhance understanding of its reactivity and selectivity?

- Methodological Answer : Perform DFT calculations to map electrostatic potentials and frontier molecular orbitals, identifying reactive sites (e.g., sulfanylidene group). Molecular dynamics simulations can model solvent effects or protein-ligand interactions. Validate predictions with experimental kinetic studies (e.g., reaction rates under varying conditions) .

Q. What experimental designs are recommended for studying its environmental fate and toxicity?

- Environmental Fate : Measure logP (lipophilicity) and hydrolysis rates in aqueous buffers.

- Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute toxicity assays (LC50/EC50).

- Degradation Pathways : Employ LC-MS/MS to identify metabolites in simulated sunlight or microbial cultures.

Key Considerations

- Data Contradictions : Cross-reference spectral data with computational models (e.g., NMR chemical shift predictions) to resolve structural ambiguities .

- Advanced Characterization : Use X-ray crystallography for definitive structural confirmation, if feasible.

- Ethical Compliance : Adhere to safety protocols (e.g., PPE, fume hoods) during synthesis, as sulfonating agents are corrosive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.